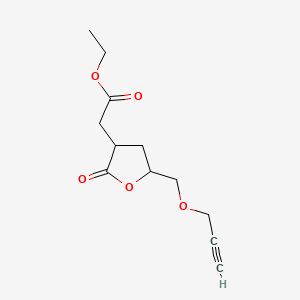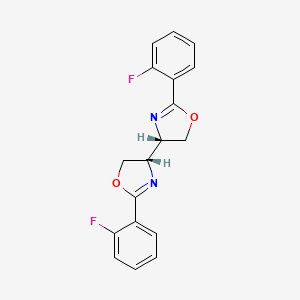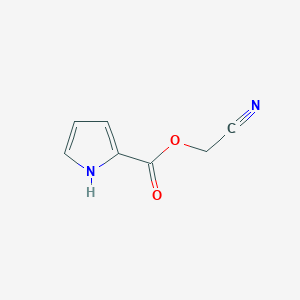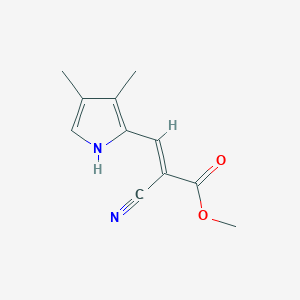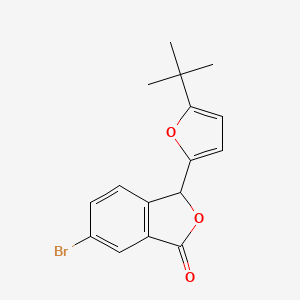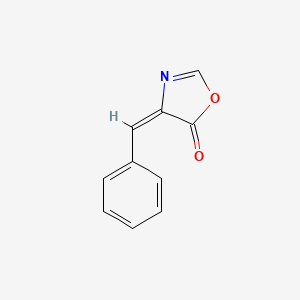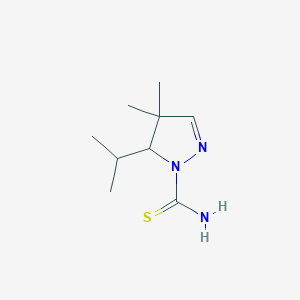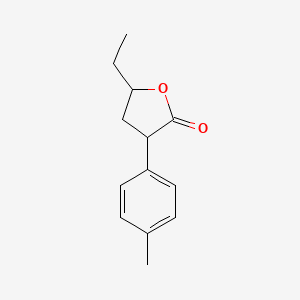![molecular formula C17H16N2O6S B12889024 [2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate CAS No. 87472-25-1](/img/structure/B12889024.png)
[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, a benzoate ester, and a sulfonamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the oxazolidinone-sulfonamide intermediate with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of (2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The oxazolidinone ring can interact with ribosomal subunits, inhibiting protein synthesis in bacteria. These interactions disrupt essential biological processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: Compounds like linezolid and tedizolid, which also contain the oxazolidinone ring and exhibit antimicrobial activity.
Sulfonamides: Compounds like sulfamethoxazole, which contain the sulfonamide group and are used as antibiotics.
Uniqueness
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate is unique due to the combination of the oxazolidinone ring, sulfonamide group, and benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87472-25-1 |
|---|---|
Molekularformel |
C17H16N2O6S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[2-oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O6S/c18-26(22,23)15-8-6-13(7-9-15)19-10-14(25-17(19)21)11-24-16(20)12-4-2-1-3-5-12/h1-9,14H,10-11H2,(H2,18,22,23) |
InChI-Schlüssel |
XEHGKAABSUIOTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


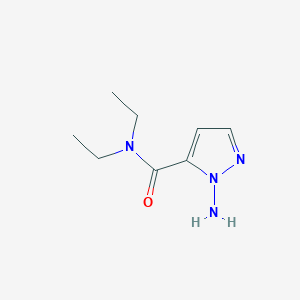

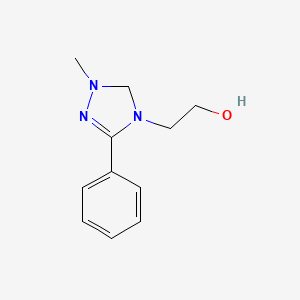
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)
